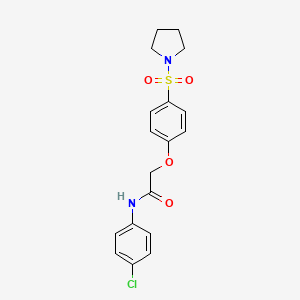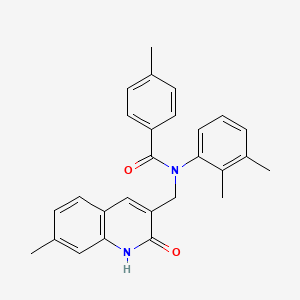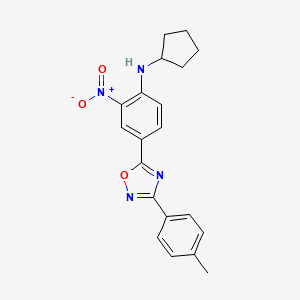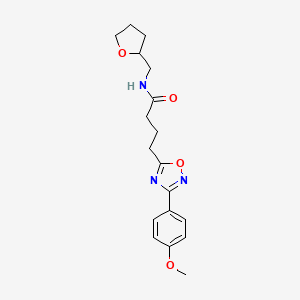
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific molecular targets in cells. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can reduce inflammation in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is its potential to be used as a tool compound for studying specific molecular targets in cells. However, one limitation is that its biological activities may be affected by factors such as solubility, stability, and toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a photosensitizer in photodynamic therapy. Additionally, future studies could focus on optimizing its biological activities by modifying its chemical structure.
Synthesemethoden
The synthesis of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole has been reported in the literature. The synthesis involves the reaction of 2-bromoaniline, 4-chloro-2-methoxypyridine-3-carboxylic acid, and thionyl chloride in the presence of triethylamine to yield the corresponding acid chloride. The acid chloride is then reacted with hydrazine hydrate to form the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential biological activities. It has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities. In addition, it has been reported to have potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2/c1-26-19-15(10-11-17(23-19)12-6-8-13(22)9-7-12)18-24-20(27-25-18)14-4-2-3-5-16(14)21/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMISQEJBVWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

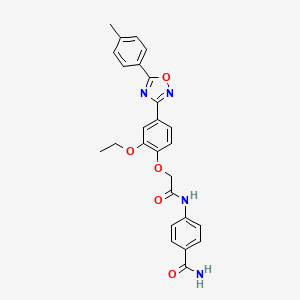
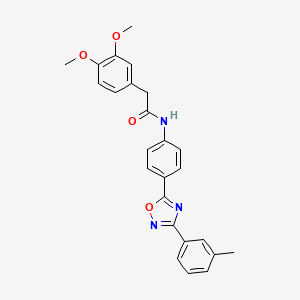
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)


![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

